Fmoc-L-3-Cyanophenylalanine

Descripción general

Descripción

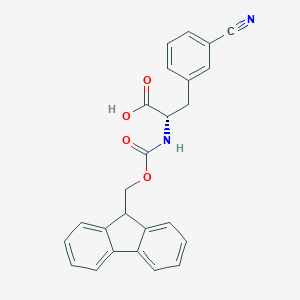

Fmoc-L-3-Cyanophenylalanine, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid, is a derivative of phenylalanine. It is primarily used in the field of peptide synthesis as a protecting group for the amino group of amino acids. The compound is characterized by its molecular formula C25H20N2O4 and a molecular weight of 412.44 g/mol .

Mecanismo De Acción

Target of Action

Fmoc-L-3-Cyanophenylalanine is primarily used as an intermediate in the preparation of phenylalanine and phenylglycine derivatives . These derivatives act as arginine mimetics in tripeptides, which are used as dengue protease inhibitors . Therefore, the primary target of this compound is the dengue protease.

Mode of Action

The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound is widely used in peptide synthesis, particularly in the construction of peptidomimetics due to its structural similarities to various natural peptides. It serves as a building block for the synthesis of more complex peptides.

Pharmacokinetics

It is known that the compound has a molecular weight of 41244 , a melting point of 115.6 °C, and a boiling point of 531.88°C . It is recommended to be stored sealed in dry conditions at 2-8°C .

Result of Action

The result of the action of this compound is the synthesis of phenylalanine and phenylglycine derivatives that act as arginine mimetics in tripeptides . These tripeptides can inhibit the dengue protease, potentially providing a therapeutic effect against dengue fever .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in dry conditions at 2-8°C to maintain its stability . Furthermore, during synthesis, the compound should be handled in a well-ventilated area to avoid inhalation . In case of accidental release, further leakage or spillage should be prevented to avoid environmental contamination .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-L-3-Cyanophenylalanine can be synthesized through various methods. One common synthetic route involves the reaction of N-(9-Fluorenylmethoxycarbonyloxy)succinimide with L-3-Cyanophenylalanine in the presence of N-ethyl-N,N-diisopropylamine in a mixture of water and acetonitrile at room temperature for one hour . This method yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the coupling of Fmoc-protected amino acids to form peptides, ensuring high purity and yield. The process is optimized to minimize side reactions and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-3-Cyanophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The cyanophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

N-ethyl-N,N-diisopropylamine: Used as a base in the synthesis process.

Acetonitrile and Water: Solvents used in the reaction medium.

Major Products Formed

The primary product formed from the reactions involving this compound is the protected amino acid derivative, which is then used in further peptide synthesis .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Fmoc-L-3-Cyanophenylalanine is used as a building block in the synthesis of peptides and proteins. Its Fmoc-protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a tool for incorporating non-natural amino acids into proteins, enabling the investigation of protein structure and function.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its ability to mimic natural amino acids makes it valuable in designing therapeutic peptides with enhanced stability and activity.

Industry

In the industrial sector, this compound is used in the production of antibacterial composite materials and hydrogels. These materials have applications in biomedical devices and drug delivery systems.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-4-Cyanophenylalanine: Similar in structure but with the cyanophenyl group at the 4-position instead of the 3-position.

Fmoc-3-Cyano-L-phenylalanine: Another derivative with similar applications in peptide synthesis.

Uniqueness

Fmoc-L-3-Cyanophenylalanine is unique due to its specific positioning of the cyanophenyl group, which can influence the reactivity and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics.

Actividad Biológica

Fmoc-L-3-Cyanophenylalanine (Fmoc-L-3-CN-Phe) is a modified amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique properties and potential applications. This article explores the biological activity of Fmoc-L-3-CN-Phe, focusing on its structural characteristics, fluorescence properties, incorporation into peptides and proteins, and its implications in various biological studies.

Structural Characteristics

Fmoc-L-3-CN-Phe is characterized by the presence of a fluorinated phenylalanine residue with a cyano group at the para position. Its molecular formula is with a molecular weight of approximately 416.44 g/mol. The structure can be represented as follows:

This compound Structure

Fluorescence Properties

The fluorescence properties of Fmoc-L-3-CN-Phe make it an excellent probe for studying protein dynamics. Research indicates that the cyano group significantly influences the fluorescence quantum yield, which can be modulated by interactions with surrounding amino acids. For instance, hydrogen bonding to the cyano group enhances fluorescence, while quenching occurs through resonance energy transfer (RET) to nearby aromatic residues such as tryptophan (Trp) and tyrosine (Tyr) .

Key Findings on Fluorescence Modulation:

- Hydrogen Bonding : Increases fluorescence yield.

- Quenching Mechanisms : Notably affected by interactions with Tyr and Trp side chains.

- pH Dependence : The fluorescence intensity varies with pH due to changes in the protonation state of nearby amino acids .

Incorporation into Peptides and Proteins

Fmoc-L-3-CN-Phe can be incorporated into peptides using solid-phase peptide synthesis (SPPS) or recombinant techniques. This versatility allows researchers to study its effects within various protein structures. Its incorporation has been utilized in studies examining protein folding, membrane interactions, and amyloid formation .

Case Study: Protein Folding

A recent study utilized Fmoc-L-3-CN-Phe to investigate the folding dynamics of a small globular protein, NTL9. The findings revealed that while the cyano group appeared exposed to solvent in IR measurements, its fluorescence was significantly quenched due to interactions with a Tyr side chain in the folded state. This highlighted the importance of considering local environments when interpreting fluorescence data .

Applications in Biological Research

The unique properties of Fmoc-L-3-CN-Phe have led to its application in various research areas:

- Protein Structure Analysis : As a fluorescent probe to study conformational changes.

- Drug Design : Potential use in developing therapeutics targeting specific protein interactions.

- Biomolecular Imaging : As a tool for visualizing protein localization and dynamics within cells.

Comparative Analysis of Related Compounds

To better understand the biological activity of Fmoc-L-3-CN-Phe, it is useful to compare it with other similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Fluorescence Properties |

|---|---|---|---|

| This compound | 416.44 g/mol | High quantum yield; quenched by aromatic residues | |

| p-Cyanophenylalanine | 144.16 g/mol | Useful as a probe; affected by side-chain interactions | |

| Fmoc-Tyrosine | 288.29 g/mol | Strong fluorescence; less sensitive to quenching |

Propiedades

IUPAC Name |

(2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLOUTPKZUJTGV-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426256 | |

| Record name | Fmoc-L-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-36-9 | |

| Record name | Fmoc-L-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.